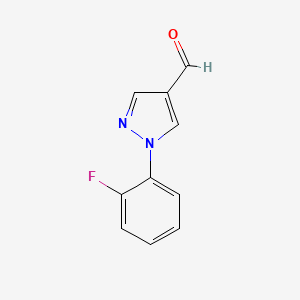
(2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone" is a chemical entity that appears to be related to the field of organic chemistry, particularly in the context of synthesizing compounds that may have applications in agrochemicals or medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications.
Synthesis Analysis
The synthesis of related compounds involves the reaction of N-substituted 4-methyl-2-pyrrolidinones or their analogues with alkaline methoxide in methanol. This process leads to the formation of 5-methoxylated 3-pyrrolin-2-ones. These compounds are of interest due to their utility in the preparation of agrochemicals or medicinal compounds . This suggests that the synthesis of "(2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone" might involve similar strategies, possibly utilizing chlorinated pyrrolidinones as starting materials and employing specific reagents to introduce the chloropyridinyl group.
Molecular Structure Analysis
The molecular structure of a related compound, "(2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone," has been characterized using spectroscopic methods and X-ray diffraction (XRD) studies . It crystallizes in the monoclinic space group P21/c, with specific cell parameters and exhibits intermolecular hydrogen bonding. This information is crucial as it provides a basis for understanding how similar compounds, including "(2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone," might crystallize and form intermolecular interactions, which can affect their physical properties and reactivity.
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of "(2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone," they do offer insights into the reactivity of structurally related compounds. The rearrangement of chlorinated pyrrolidin-2-ones to form methoxylated pyrrolin-2-ones indicates that chlorine substituents on pyrrolidinones are reactive sites that can undergo transformation under certain conditions. This knowledge can be extrapolated to predict that the chloropyridinyl group in the compound of interest may also participate in various chemical reactions, potentially serving as a reactive handle for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the crystalline nature of a related compound and its intermolecular hydrogen bonding patterns suggest that "(2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone" may also exhibit specific solid-state properties such as crystal packing and stability. These properties are influenced by the molecular structure and can be important for the compound's solubility, melting point, and overall behavior in different environments.
科学的研究の応用
Crystal and Molecular Structure Analysis
The compound has been utilized in crystal and molecular structure analysis. For instance, a related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, was synthesized and its structure was determined using X-ray diffraction (XRD) (Lakshminarayana et al., 2009).
Synthesis of Organic Compounds
The compound plays a role in the synthesis of various organic compounds, which are useful in the preparation of agrochemicals or medicinal compounds. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones was achieved through the rearrangement of chlorinated pyrrolidin-2-ones (Ghelfi et al., 2003).
Production of Chiral Intermediates
It's used in the production of chiral intermediates for pharmaceutical applications. For instance, the production of a key chiral intermediate of the anti-allergic drug Betahistine was reported using a specific strain of Kluyveromyces sp. (Ni, Zhou, & Sun, 2012).
Synthesis and Characterization of Organotin(IV) Complexes
Organotin(IV) complexes of derivatives of this compound have been synthesized and characterized. These complexes have shown potential as drugs with antimicrobial activities (Singh, Singh, & Bhanuka, 2016).
Molecular Docking and Hirshfeld Surface Analysis
The compound has been utilized in molecular docking and Hirshfeld surface analysis. For example, a study synthesized and characterized a related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl) (4chlorophenyl) methanone, and conducted molecular docking analysis with hER-α protein (Lakshminarayana et al., 2018).
Development of Precipitation-Resistant Solution Formulations
In the field of pharmaceutical formulation, the compound has been used in the development of precipitation-resistant solution formulations to increase in vivo exposure of poorly water-soluble compounds (Burton et al., 2012).
作用機序
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various targets, including receptors and enzymes .
Mode of Action
It’s known that the pyrrolidine ring, a common feature in this compound, can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
It’s worth noting that the physicochemical properties of a compound, such as its lipophilicity and water solubility, can significantly impact its pharmacokinetic profile .
特性
IUPAC Name |
(2-chloropyridin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-7-8(3-4-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHSPRAIXABXGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649212 |
Source


|
| Record name | (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone | |
CAS RN |
720693-06-1 |
Source


|
| Record name | (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)











![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)
![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)